1H-Pyrazole-5-carboxamide, N-[3-[[2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl]oxy]phenyl]-1,3-dimethyl-
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Overview
Description
1H-Pyrazole-5-carboxamide, N-[3-[[2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl]oxy]phenyl]-1,3-dimethyl- is a highly potent compound known for its inhibitory effects on vascular endothelial growth factor receptor 2 (VEGFR2) kinase. This compound has shown significant potential in suppressing tumor growth by inhibiting angiogenesis, making it a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-5-carboxamide, N-[3-[[2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl]oxy]phenyl]-1,3-dimethyl- involves multiple steps, starting from readily available precursorsThe reactions typically require specific catalysts and conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring cost-effectiveness and environmental sustainability. The process optimization includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazole-5-carboxamide, N-[3-[[2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl]oxy]phenyl]-1,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can have different biological activities and properties .
Scientific Research Applications
1H-Pyrazole-5-carboxamide, N-[3-[[2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl]oxy]phenyl]-1,3-dimethyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential as an anti-cancer agent due to its VEGFR2 inhibitory activity.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The compound exerts its effects by inhibiting the VEGFR2 kinase, which plays a crucial role in angiogenesis. By blocking this pathway, the compound prevents the formation of new blood vessels, thereby inhibiting tumor growth. The molecular targets include the ATP-binding site of VEGFR2, and the pathways involved are primarily related to angiogenesis and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-B]pyridazine derivatives: These compounds share a similar core structure and have been studied for their kinase inhibitory activities.
Cyclopropylcarbonyl-containing compounds: Known for their stability and biological activities.
Phenyl-1,3-dimethyl-1H-pyrazole-5-carboxamide derivatives: These compounds are explored for their diverse pharmacological properties.
Uniqueness
1H-Pyrazole-5-carboxamide, N-[3-[[2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl]oxy]phenyl]-1,3-dimethyl- stands out due to its high potency and selectivity towards VEGFR2 kinase, making it a valuable candidate for targeted cancer therapy .
Properties
Molecular Formula |
C22H21N7O3 |
---|---|
Molecular Weight |
431.4 g/mol |
IUPAC Name |
N-[3-[2-(cyclopropanecarbonylamino)imidazo[1,2-b]pyridazin-6-yl]oxyphenyl]-2,5-dimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C22H21N7O3/c1-13-10-17(28(2)26-13)22(31)23-15-4-3-5-16(11-15)32-20-9-8-19-24-18(12-29(19)27-20)25-21(30)14-6-7-14/h3-5,8-12,14H,6-7H2,1-2H3,(H,23,31)(H,25,30) |
InChI Key |
IFFBOVLYGJAFKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=CC(=CC=C2)OC3=NN4C=C(N=C4C=C3)NC(=O)C5CC5)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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